molecular formula C9H7F5O2S B6183261 ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate CAS No. 1994214-49-1

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Cat. No. B6183261
CAS RN: 1994214-49-1
M. Wt: 274.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate (EFTA) is an organic compound that has recently been studied for its potential applications in scientific research. EFTA is a fluorinated compound that has been found to possess a variety of properties and characteristics, making it a useful tool for researchers.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the structure and function of proteins, as well as for studying the effects of drugs on biological systems. ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has also been found to be useful in the study of gene expression and its regulation. Additionally, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has been used in the study of cell signaling pathways and the development of new therapeutic agents.

Mechanism of Action

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is believed to act by binding to specific proteins in the cell. It has been found to bind to the enzyme phosphodiesterase, which is involved in the regulation of cell signaling pathways. ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate also binds to other proteins involved in cell signaling, such as G-protein coupled receptors. By binding to these proteins, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is able to modulate their activity and affect the cell's response to signals.
Biochemical and Physiological Effects
ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has been found to affect a variety of biochemical and physiological processes. It has been found to modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and the development of new therapeutic agents. ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has also been found to affect the activity of ion channels, leading to changes in cell membrane potential and the development of new therapeutic agents. Additionally, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has been found to modulate the activity of enzymes involved in metabolism, leading to changes in energy production and the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a useful tool for scientific research due to its ability to bind to specific proteins and modulate their activity. However, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate has some limitations that should be considered when designing experiments. One limitation is that ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a highly reactive compound, which can lead to the formation of byproducts that may interfere with the experiment. Additionally, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate is a relatively small molecule, which can limit its ability to bind to larger proteins or to penetrate the cell membrane.

Future Directions

The potential applications of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate are far-reaching, and there are many potential future directions for its use. One potential direction is the development of new therapeutic agents that target specific proteins involved in cell signaling pathways. Additionally, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate could be used to study the effects of drugs on biological systems and to develop new drugs that target specific proteins. Additionally, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate could be used to study the structure and function of proteins, as well as to develop new drugs that target specific proteins. Finally, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate could be used to study gene expression and its regulation, as well as to develop new drugs that target specific genes.

Synthesis Methods

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate can be synthesized through a variety of methods, including the reaction of ethyl 2-fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate with difluoromethane. The reaction is carried out in a closed system at room temperature and is relatively simple, making it a popular choice for researchers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate involves the introduction of a difluoroacetate group onto a thiophene ring that has a trifluoromethyl group attached to it. This is achieved through a series of reactions that involve the use of various reagents and catalysts.", "Starting Materials": [ "2-bromo-5-(trifluoromethyl)thiophene", "ethyl difluoroacetate", "potassium carbonate", "copper(I) iodide", "1,10-phenanthroline", "palladium(II) acetate", "triethylamine", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-5-(trifluoromethyl)thiophene is reacted with potassium carbonate in DMF to form the corresponding thiophene carboxylate.", "Step 2: Ethyl difluoroacetate is added to the reaction mixture and the resulting mixture is heated to reflux in the presence of copper(I) iodide and 1,10-phenanthroline to form the desired product.", "Step 3: The crude product is purified by column chromatography to obtain the pure ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate.", "Step 4: The pure product is then subjected to a palladium-catalyzed cross-coupling reaction with triethylamine and acetic acid in ethanol to form the corresponding acid.", "Step 5: The acid is then neutralized with sodium hydroxide to form the final product, ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate." ] }

CAS RN

1994214-49-1

Product Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate

Molecular Formula

C9H7F5O2S

Molecular Weight

274.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.